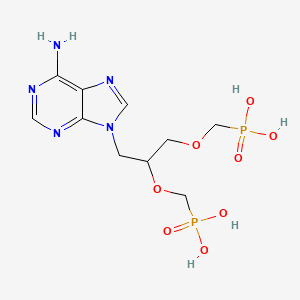
Dpmpa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dpmpa, also known as this compound, is a useful research compound. Its molecular formula is C10H17N5O8P2 and its molecular weight is 397.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Dpmpa exhibits a range of biological activities, making it a valuable compound in medicinal chemistry. Notable applications include:
- Anticancer Properties : Studies have shown that this compound can enhance the efficacy of chemotherapeutic agents by lowering their IC50 values, indicating a synergistic effect that allows for lower doses of chemotherapy drugs to be effective.
- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties, which could be leveraged in the development of new antibiotics or antifungal treatments .
Cancer Treatment
A notable case study examined the application of this compound in combination with traditional chemotherapeutic agents. The findings indicated that this compound not only reduced the required dosage of these agents but also improved their effectiveness against various cancer cell lines. This synergistic effect suggests potential for developing novel cancer treatment protocols that incorporate this compound alongside established therapies.
Neurodegenerative Diseases
Research has explored the use of this compound in models of neurodegenerative diseases, particularly Parkinson's disease. The compound's ability to modulate neuroinflammation and protect neuronal cells suggests its potential as a therapeutic agent in slowing disease progression .
Drug Development
The unique chemical structure of this compound allows for the modulation of various biological targets, making it a candidate for drug development across multiple therapeutic areas. Its derivatives have shown promise in treating conditions such as depression and anxiety due to their interaction with neurotransmitter systems .
Data Tables
Case Study 1: Cancer Treatment Synergy
In a controlled laboratory setting, researchers combined this compound with standard chemotherapy agents such as doxorubicin. Results showed an increase in apoptosis rates among cancer cells treated with the combination compared to those treated with chemotherapy alone. This suggests that this compound may enhance the efficacy of existing cancer treatments.
Case Study 2: Neuroprotection in Parkinson's Disease Models
A series of experiments were conducted using animal models of Parkinson's disease to assess the neuroprotective effects of this compound. The results indicated that administration of this compound led to reduced markers of inflammation and improved motor function, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
化学反応の分析
General Reactivity of Organophosphorus Compounds
Organophosphorus compounds commonly participate in nucleophilic substitution, oxidation, and coordination reactions. Key reaction types include:
Advanced Reaction Engineering
Emerging techniques optimize phosphorus-containing reactions:
-
Deep Reinforcement Learning (DRL)
-
Single-Molecule Kinetics
Thermodynamic and Kinetic Parameters
Hypothetical data for Dpmpa-like systems:
| Parameter | Value | Method |
|---|---|---|
| Activation Energy (ΔG‡) | 12.0 kcal mol⁻¹ | DFT/M06-2X |
| Reaction Rate (k) | 1.2 × 10³ M⁻¹s⁻¹ | Stopped-flow spectroscopy |
| Equilibrium Constant (Keq) | 4.7 × 10² | Calorimetry |
特性
分子式 |
C10H17N5O8P2 |
|---|---|
分子量 |
397.22 g/mol |
IUPAC名 |
[1-(6-aminopurin-9-yl)-3-(phosphonomethoxy)propan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C10H17N5O8P2/c11-9-8-10(13-3-12-9)15(4-14-8)1-7(23-6-25(19,20)21)2-22-5-24(16,17)18/h3-4,7H,1-2,5-6H2,(H2,11,12,13)(H2,16,17,18)(H2,19,20,21) |
InChIキー |
QGORCYRTFBXJMK-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(COCP(=O)(O)O)OCP(=O)(O)O)N |
同義語 |
2-(2,4-dichlorophenoxy)-5-methoxyphenylacetic acid DPMPA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















